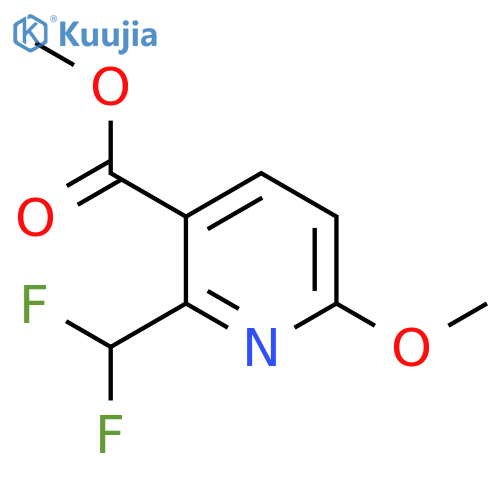Cas no 1805007-91-3 (Methyl 2-(difluoromethyl)-6-methoxynicotinate)

1805007-91-3 structure
商品名:Methyl 2-(difluoromethyl)-6-methoxynicotinate
CAS番号:1805007-91-3
MF:C9H9F2NO3
メガワット:217.169469594955
CID:4849632
Methyl 2-(difluoromethyl)-6-methoxynicotinate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(difluoromethyl)-6-methoxynicotinate
- Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
- Methyl 2-(difluoromethyl)-6-methoxynicotinate
-
- インチ: 1S/C9H9F2NO3/c1-14-6-4-3-5(9(13)15-2)7(12-6)8(10)11/h3-4,8H,1-2H3
- InChIKey: JPFZVZOEQJLXKC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=CC=C(N=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 48.4
Methyl 2-(difluoromethyl)-6-methoxynicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074220-1g |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 1g |
$1,490.00 | 2022-04-01 | |
| Alichem | A029074220-250mg |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 250mg |
$470.40 | 2022-04-01 | |
| Alichem | A029074220-500mg |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 500mg |
$790.55 | 2022-04-01 |
Methyl 2-(difluoromethyl)-6-methoxynicotinate 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1805007-91-3 (Methyl 2-(difluoromethyl)-6-methoxynicotinate) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量